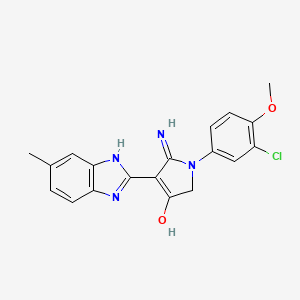
2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiosemicarbazone derivative that has been synthesized by various methods and has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase pathways. It has also been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone in lab experiments include its potent antitumor and antimicrobial activity. However, the limitations of using the compound include its limited solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the study of 2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. These include the development of more efficient synthesis methods, the study of its mechanism of action, and the evaluation of its potential use in combination with other anticancer or antimicrobial agents. Additionally, the compound could be further studied for its potential use in other biological applications, such as in the treatment of viral infections or inflammatory diseases.
Synthesemethoden
The synthesis of 2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been achieved by various methods, including the reaction of 2-thiophenecarbaldehyde with N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazide in the presence of a catalyst. The resulting compound has been characterized by various spectroscopic techniques, including IR, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
2-thiophenecarbaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential use in scientific research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S3/c14-18(15)5-3-8(7-18)12-10(16)13-11-6-9-2-1-4-17-9/h1-2,4,6,8H,3,5,7H2,(H2,12,13,16)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIWMCRIQLUIPC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-thiophen-2-ylmethylideneamino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline](/img/structure/B6089704.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6089718.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6089719.png)
![N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6089727.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B6089733.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6089737.png)
![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)

![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)